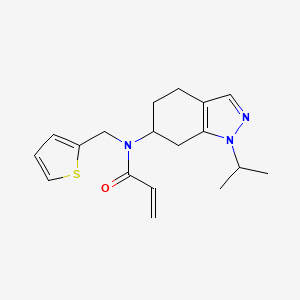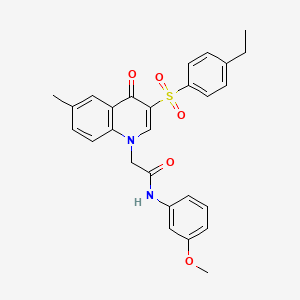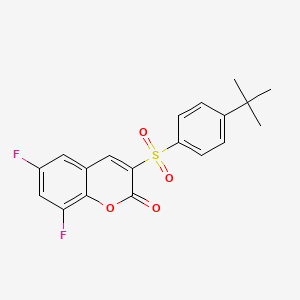
3-(4-Tert-butylphenyl)sulfonyl-6,8-difluorochromen-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-Tert-butylphenyl)sulfonyl-6,8-difluorochromen-2-one, commonly known as DBCO, is a chemical compound that belongs to the class of chromenes. It is widely used in scientific research for various applications due to its unique properties.
科学研究应用
Environmental Degradation and Toxicology
Polyfluoroalkyl chemicals, including 3-(4-Tert-butylphenyl)sulfonyl-6,8-difluorochromen-2-one, are widely used in various industrial and commercial applications. These compounds can degrade into perfluoroalkyl carboxylic (PFCAs) and sulfonic acids (PFSAs), such as perfluorooctanoic acid (PFOA) and perfluorooctane sulfonic acid (PFOS), which are highly persistent and toxic. Studies have highlighted the importance of understanding the environmental fate, degradation pathways, and the toxicological impact of these compounds on human health and ecosystems (Liu & Mejia Avendaño, 2013).
Human Health Risks
The developmental toxicity of perfluoroalkyl acids, including derivatives of 3-(4-Tert-butylphenyl)sulfonyl-6,8-difluorochromen-2-one, has been a subject of concern. These compounds have been associated with various health risks, including reproductive and developmental toxicity in humans. Efforts to better understand these hazards are crucial for risk assessment and management of these chemicals (Lau, Butenhoff, & Rogers, 2004).
Immunotoxicity and Biological Effects
Immunotoxicity studies have explored the biological activity of perfluoroalkyl substances, revealing their potential to activate the alpha isotype of peroxisome proliferator-activated receptors (PPARs) and modulate various physiological processes, including lipid and glucose homeostasis, cell proliferation, differentiation, and inflammation. These findings suggest that the effects of these compounds, including derivatives of 3-(4-Tert-butylphenyl)sulfonyl-6,8-difluorochromen-2-one, may occur both dependently and independently of PPARα, indicating a complex mechanism of action and potential health risks (DeWitt et al., 2009).
Environmental Presence and Monitoring
The widespread presence and persistence of poly- and perfluoroalkyl substances in the environment, including derivatives of 3-(4-Tert-butylphenyl)sulfonyl-6,8-difluorochromen-2-one, have led to increased monitoring efforts. These substances have been detected in various environmental compartments, prompting research into their distribution, bioaccumulation, and potential ecological impacts. Understanding the environmental fate and effects of these compounds is essential for developing effective management and remediation strategies (Ahrens & Bundschuh, 2014).
Challenges and Future Directions
Addressing the human health risks and environmental impacts of perfluorinated compounds, including 3-(4-Tert-butylphenyl)sulfonyl-6,8-difluorochromen-2-one, presents significant challenges. Future research should focus on understanding the chronic toxicity, molecular mechanisms, and the effectiveness of various remediation technologies in removing these compounds from the environment. Collaborative efforts among stakeholders are necessary to generate the missing data and develop comprehensive risk assessment and management strategies for these persistent pollutants (Zeng et al., 2019).
属性
IUPAC Name |
3-(4-tert-butylphenyl)sulfonyl-6,8-difluorochromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16F2O4S/c1-19(2,3)12-4-6-14(7-5-12)26(23,24)16-9-11-8-13(20)10-15(21)17(11)25-18(16)22/h4-10H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FITHGCSGUQCUMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)C2=CC3=CC(=CC(=C3OC2=O)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16F2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Tert-butylphenyl)sulfonyl-6,8-difluorochromen-2-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(E)-N-(6-chloro-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2851709.png)
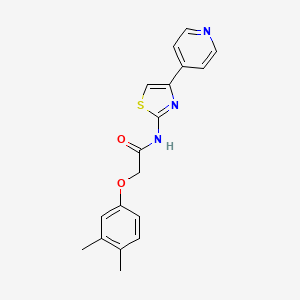
![2-{[5-(2,4-dichlorophenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid](/img/structure/B2851714.png)
![1-[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]-3-methoxyphenyl]-N,N-dimethylmethanamine](/img/structure/B2851715.png)
![Ethyl 1-{7-chloro-3-[(3,4-dimethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-yl}piperidine-4-carboxylate](/img/structure/B2851716.png)
![8-Methoxy-3-[2-oxo-7-(2-oxopropoxy)chromen-4-yl]chromen-2-one](/img/structure/B2851718.png)
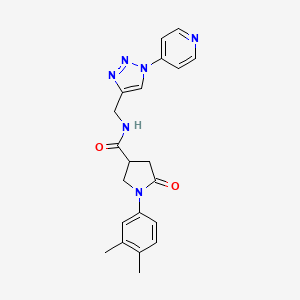
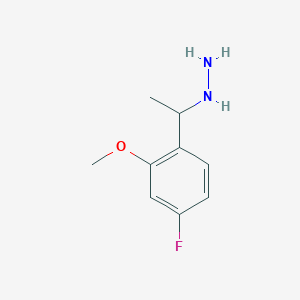
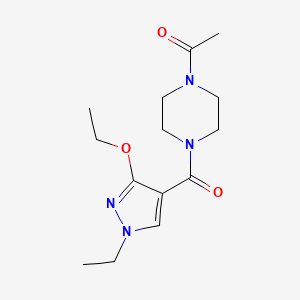
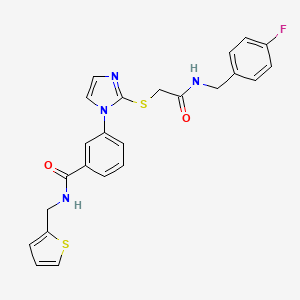
![9-(3-chlorophenyl)-1-methyl-3-propyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2851724.png)
![1-(2-Ethoxy-6-azaspiro[3.4]octan-6-yl)prop-2-en-1-one](/img/structure/B2851725.png)
